3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1219949-36-6. This compound features a trifluoromethyl group, a phenoxy group, and a piperidine ring, which contribute to its unique chemical properties and potential applications in scientific research. It is classified as an organic compound and is primarily used in pharmaceutical contexts due to its biological activity and structural characteristics .
The synthesis of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride typically involves several steps:
The molecular structure of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride includes:
The primary reactions involving 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride include:
The stability of the compound under various conditions can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its reactivity and stability profiles .
Relevant data includes boiling point information which is not readily available but can be determined through experimental methods .
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has several scientific uses:
The incorporation of trifluoromethyl groups (-CF₃) into pharmaceuticals has evolved from serendipitous discovery to a rational drug design strategy over the past six decades. Lehmann’s pioneering 1958 report established the -CF₃ group as a critical pharmacophore, demonstrating a 6-fold enhancement in 5-hydroxytryptamine (5-HT) uptake inhibition when introduced at the para-position of phenolic rings [3]. This breakthrough catalyzed systematic investigations into trifluoromethylation’s effects on drug potency, metabolic stability, and membrane permeability.
By 2020, nearly 10% of top-selling small-molecule drugs incorporated trifluoromethyl groups, though only 3% contained aliphatic C(sp³)-CF₃ bonds—a disparity highlighting both challenges and opportunities in synthetic methodology [8]. Historically, trifluoromethylation relied on reagents like trifluoromethyl trimethylsilane (TMSCF₃) and sodium trifluoroacetate, enabling nucleophilic, electrophilic, or radical reactions [3]. Recent innovations, such as copper metallaphotoredox-catalyzed deoxytrifluoromethylation, now allow direct conversion of native alcohols to aliphatic -CF₃ groups, bypassing traditional multi-step activation sequences [8]. This method leverages N-heterocyclic carbene (NHC)-alcohol adducts that undergo single-electron transfer (SET) with photoexcited iridium catalysts, generating alkyl radicals trapped by Cu(II)-CF₃ species to form C(sp³)-CF₃ bonds.
Drug Name | Therapeutic Area | -CF₃ Position | Key Pharmacological Effect |
---|---|---|---|
Ubrogepant | Acute Migraine | N-Trifluoroethyl | CGRP Receptor Antagonism |
Alpelisib | Oncology (PI3Kα inhibitor) | Pyridine-adjacent alkyl | PI3Kα Inhibition (nanomolar potency) |
Neceprevir | Antiviral (HCV) | Fluorinated pyrrolidine | NS3/4A Protease Inhibition |
The -CF₃ group’s success stems from its unique electronic and steric profile: high electronegativity (3.98 Pauling scale), moderate hydrophobicity (π-hydrophobicity parameter = 0.88), and low polarizability. These properties enhance binding affinity through halogen bonding interactions, modulate pKa of adjacent basic centers, and improve bioavailability by reducing oxidative metabolism [3] [8].
Piperidine remains a cornerstone heterocycle in medicinal chemistry due to its conformational flexibility, hydrogen-bonding capability, and bioavailability. As a six-membered saturated ring with a basic nitrogen (pKa ~11), it mimics bioactive amine motifs prevalent in neurotransmitters and enzyme substrates. Approximately 15% of commercial drugs contain piperidine, particularly those targeting GPCRs, ion channels, and transporters in the CNS [7].
The scaffold’s versatility is evident in structural analogues of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride:
Compound (CAS) | Linker | logPa | Molecular Weight (g/mol) | Key Feature |
---|---|---|---|---|
3-{2-[3-(TFM)phenoxy]ethyl}piperidine·HCl (1219949-36-6) | -CH₂CH₂O- | 3.96 | 309.76 | meta-CF₃; Ethyl spacer |
3-[4-(TFM)phenoxy]piperidine·HCl (1220033-97-5) | None (direct) | 3.97 | 281.70 | para-CF₃; Reduced flexibility |
2-{2-[2-(TFM)phenoxy]ethyl}piperidine·HCl (1219982-12-3) | -CH₂CH₂O- | ~3.9b | 309.76 | ortho-CF₃; Steric hindrance |
a Predicted partition coefficient; b Estimated from structural similarity
The phenoxyethyl-piperidine motif specifically enables optimal spatial positioning for receptor engagement. The two-carbon ethyl tether permits the piperidine nitrogen and aryl ring to occupy complementary binding pockets, as evidenced in serotonin and dopamine receptor ligands. Fluorination further refines this interaction: β-fluorinated piperidine β-amino acids exhibit enhanced metabolic stability and altered conformational equilibria due to the gauche effect .
The molecular architecture of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride integrates three pharmacophoric elements through deliberate hybridization:
Electronic Effects: The -CF₃ group’s strong -I effect reduces the phenyl ring’s electron density, increasing its propensity for arene-cation interactions with positively charged residues in binding pockets. Meta-substitution avoids direct perturbation of the ether oxygen’s electron pairs, preserving its hydrogen-bond acceptor capacity [1] [4].
Physicochemical Optimization: Integration of -CF₃ significantly modulates lipophilicity and pKa. Experimental LogP values for trifluoromethyl-piperidine hybrids average ~3.96, ideal for blood-brain barrier penetration [9]. The -CF₃ group also lowers the pKa of adjacent basic centers by ~0.5–1.0 units via its inductive effect, potentially enhancing bioavailability through increased fraction of unionized species at physiological pH [8].
Property | Value | Method/Reference | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₉ClF₃NO | PubChem [1] [2] | Confirms elemental composition |
Molecular Weight | 309.76 g/mol | PubChem [1] | Impacts diffusion kinetics |
logP | 3.96 | VulcanChem prediction [9] | Optimal for CNS penetration (2–5 range) |
Hydrogen Bond Acceptors | 3 (O, N, Cl⁻) | Calculated | Solubility and membrane permeability |
Topological Polar Surface Area | 12.5 Ų | PubChem-derived | Low TPSA enhances cell uptake |
Synthetic Accessibility: This hybrid architecture benefits from modular synthesis routes. Key intermediates like 3-hydroxypiperidine and 3-(trifluoromethyl)phenol are commercially accessible. Coupling typically employs Williamson ether synthesis under basic conditions, followed by hydrochloride salt formation [2] [7]. Recent advances in copper-mediated trifluoromethylation could also permit late-stage introduction of -CF₃, though this is more relevant to aryl iodides than pre-formed phenols [8].
The strategic placement of the trifluoromethyl group at the meta-position (rather than ortho or para) balances steric accessibility with electronic modulation. Ortho-substitution risks steric hindrance of the ether linkage, while para-substitution may overly rigidify the system through resonance effects. The meta-configuration thus represents an optimal compromise for versatile receptor engagement [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: